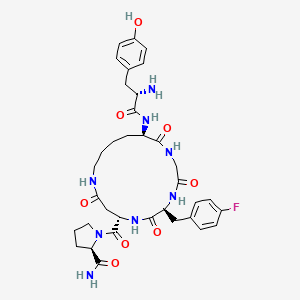
VIC phosphoramidite, 6-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VIC phosphoramidite, 6-isomer is an asymmetrical xanthene dye used primarily in the design of quantitative polymerase chain reaction (qPCR) probes. This compound is known for its spectral properties, which are similar to those of HEX and JOE dyes. It is widely utilized in molecular biology for labeling oligonucleotides at the 5’-terminus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of VIC phosphoramidite, 6-isomer involves the reaction of the corresponding alcohol with a phosphitylating reagent. This process is typically carried out under standard coupling conditions, similar to those used for normal nucleobases. The coupling reaction usually takes about 10 minutes . Deprotection is achieved using standard conditions with ammonium hydroxide or a solution of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) at 65°C for 15 minutes .
Industrial Production Methods: Industrial production of phosphoramidites, including this compound, often involves automated chemical synthesis. This method allows for the efficient production of oligonucleotides, which are essential for various applications in research laboratories, hospitals, and industry .
Analyse Chemischer Reaktionen
Types of Reactions: VIC phosphoramidite, 6-isomer primarily undergoes substitution reactions during the synthesis of oligonucleotides. The key step in this process is the reaction of the nucleoside phosphoramidite building block with the terminal 5’-OH of the oligonucleotide .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include phosphitylating agents and ammonium hydroxide. The reaction conditions typically involve standard coupling and deprotection procedures .
Major Products Formed: The major product formed from the reaction of this compound is a labeled oligonucleotide, which can be used in various molecular biology applications .
Wissenschaftliche Forschungsanwendungen
VIC phosphoramidite, 6-isomer is widely used in scientific research for labeling oligonucleotides in qPCR probes. These probes are essential for the detection and quantification of nucleic acids in various biological samples. The compound is also used in the design of TaqMan, Molecular Beacon, and Scorpion probes . Additionally, this compound is employed in the synthesis of fluorescence-labeled oligonucleotides for diagnostic assays, molecular assays, microscopy, and microarrays .
Wirkmechanismus
The mechanism of action of VIC phosphoramidite, 6-isomer involves its conjugation to oligonucleotides at the 5’-end. This labeling allows for the detection of specific nucleic acid sequences through fluorescence. The spectral properties of this compound enable it to emit fluorescence in the yellow-green part of the spectrum, which is detected during qPCR and other molecular assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- HEX phosphoramidite
- JOE phosphoramidite
- TET phosphoramidite
- Cyanine 5.5 carboxylic acid
- Cyanine 3 azide
- FAM NHS ester, 6-isomer
Uniqueness: VIC phosphoramidite, 6-isomer is unique due to its asymmetrical xanthene structure, which provides distinct spectral properties. This makes it particularly useful for labeling qPCR probes and other oligonucleotides, offering advantages in terms of fluorescence detection and quantification .
Eigenschaften
Molekularformel |
C52H59Cl3N3O10P |
|---|---|
Molekulargewicht |
1023.4 g/mol |
IUPAC-Name |
[4,7,7'-trichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxo-2'-phenylspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C52H59Cl3N3O10P/c1-30(2)58(31(3)4)69(64-24-18-21-56)63-23-17-12-11-16-22-57-46(59)34-26-38(54)43-44(45(34)55)52(68-47(43)60)35-25-33(32-19-14-13-15-20-32)39(66-48(61)50(5,6)7)28-40(35)65-41-29-42(37(53)27-36(41)52)67-49(62)51(8,9)10/h13-15,19-20,25-31H,11-12,16-18,22-24H2,1-10H3,(H,57,59) |
InChI-Schlüssel |
WNXGKJMDPRPEFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C=C4OC5=C3C=C(C(=C5)OC(=O)C(C)(C)C)C6=CC=CC=C6)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
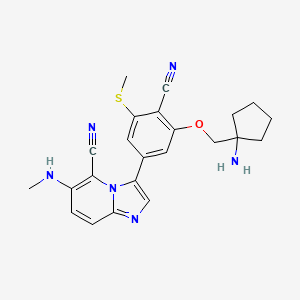
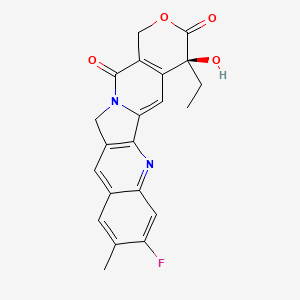
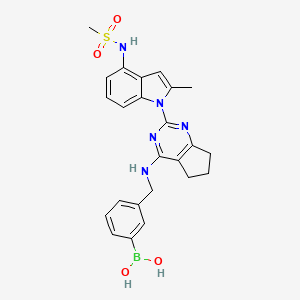

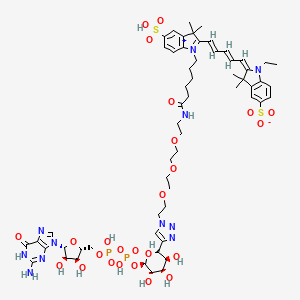
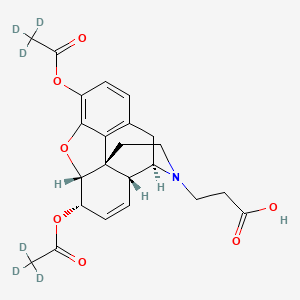
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
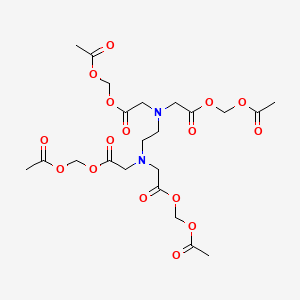
![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)
